Product packaging for 2-(Hydroxymethyl)-5-iodophenol(Cat. No.:CAS No. 166386-81-8)

2-(Hydroxymethyl)-5-iodophenol

Cat. No.: B3245158
CAS No.: 166386-81-8
M. Wt: 250.03 g/mol
InChI Key: YXUQDFDJCPQKKP-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-iodophenol (CAS 773869-57-1) is an iodinated phenolic compound with a molecular formula of C 7 H 7 IO 2 and a molecular weight of 250.03 g/mol [ citation:1 ][ citation:4 ]. This compound features both a phenolic hydroxyl group and a benzyl alcohol group, making it a versatile bifunctional building block for chemical synthesis [ citation:7 ]. While specific biological mechanisms for this compound are not reported, its structural motif is valuable in medicinal chemistry. Research on analogous iodophenol derivatives has demonstrated their potential in developing therapeutic agents, such as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key target in anti-cancer drug discovery [ citation:5 ]. The iodine atom presents an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Handling and Storage: To maintain stability, this product should be stored in a cool, dark place under an inert atmosphere [ citation:1 ]. [ citation:1 ] WARNING: This compound may be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors and wearing protective gloves/protective clothing/eye protection/face protection [ citation:1 ]. This product is intended for research purposes and is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IO2 B3245158 2-(Hydroxymethyl)-5-iodophenol CAS No. 166386-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUQDFDJCPQKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxymethyl 5 Iodophenol and Its Precursors

Strategies for Regioselective Iodination of Phenolic Substrates

The introduction of an iodine atom onto a phenol (B47542) ring is a critical step in the synthesis of 2-(hydroxymethyl)-5-iodophenol. The hydroxyl group of the phenol is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. Achieving regioselectivity, particularly targeting the para-position, is crucial for an efficient synthesis.

Direct Iodination Approaches

Direct iodination involves treating a phenolic compound with an electrophilic iodine source. Various reagents and conditions have been developed to control the regioselectivity and efficiency of this transformation.

Common methods for the direct iodination of phenols often utilize elemental iodine (I₂) in the presence of a base or an oxidizing agent. manac-inc.co.jp For instance, dissolving a phenol in a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) generates the more nucleophilic phenoxide ion, which then reacts with hypoiodous acid (HOI) formed in situ from iodine. manac-inc.co.jp This reaction typically proceeds smoothly, with iodination occurring first at the sterically less hindered para-position. manac-inc.co.jp

Another effective system for selective iodination is the use of iodine in combination with hydrogen peroxide (H₂O₂), often in an eco-friendly solvent like water. semanticscholar.org This method has proven successful for phenol derivatives, including those with electron-withdrawing groups. semanticscholar.org

N-Iodosuccinimide (NIS) is another widely used reagent for the direct iodination of aromatic compounds. researchgate.net The reaction can be performed under various conditions, including in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), which provides mild and highly regioselective monoiodination of phenols at room temperature. researchgate.net Grinding methods using NIS in the solid state also offer a rapid, high-yielding, and selective route for iodinating sensitive substrates like phenols. researchgate.net

The choice of iodinating agent and reaction conditions can significantly influence the ortho/para selectivity. While many methods favor para-substitution, specific conditions can enhance ortho-iodination. For example, using a transition metal salt as an auxiliary agent can promote coordination with the phenolic oxygen, leading to higher ortho orientation. manac-inc.co.jp However, for the synthesis of this compound starting from salicyl alcohol, the inherent steric hindrance at the ortho-positions and the strong activation at the para-position naturally favor the desired 5-iodo isomer.

Table 1: Comparison of Selected Direct Iodination Reagents for Phenols

Reagent System Typical Conditions Key Features Selectivity
I₂ / aq. NaHCO₃ Aqueous, Room Temp. In situ generation of HOI Generally para-selective manac-inc.co.jp
I₂ / H₂O₂ Water, Room Temp. Environmentally benign, good yields for various phenols semanticscholar.org Selective for mono-iodination semanticscholar.org
N-Iodosuccinimide (NIS) Grinding, Room Temp. Fast reaction times (5-8 min), high yields (94-99%) researchgate.net Highly selective researchgate.net
NIS / p-TsOH Acetonitrile (B52724), Room Temp. Mild conditions, excellent yields Highly regioselective for monoiodination researchgate.net

Indirect Iodination via Organometallic Intermediates

Indirect methods provide an alternative route to achieve high regioselectivity, often by pre-functionalizing the target position with an organometallic group which is then substituted by iodine. One of the most powerful techniques in this category is directed ortho-metalation (DoM). This strategy, however, is primarily used for ortho-functionalization and is less relevant for introducing the para-iodo group in this specific synthesis.

A more applicable indirect approach for specific iodination involves the Sandmeyer-type reaction starting from an aminophenol. For instance, p-aminophenol can be diazotized using sodium nitrite and a strong acid, followed by treatment with potassium iodide to introduce iodine at the para-position, yielding p-iodophenol. orgsyn.orgwikipedia.org This is a reliable and well-established method for producing para-iodinated phenols. orgsyn.org While not a direct iodination of phenol itself, it is a cornerstone in the synthesis of the key precursor, p-iodophenol.

Introduction of the Hydroxymethyl Group

The introduction of the hydroxymethyl (-CH₂OH) group onto the phenol ring can be accomplished through several synthetic strategies. The choice of method often depends on the starting material and the desired regioselectivity. For the synthesis of this compound, this requires placing the hydroxymethyl group specifically at the ortho-position.

Formylation and Subsequent Reduction Pathways

A common two-step approach involves the initial introduction of a formyl group (-CHO), followed by its reduction to a hydroxymethyl group.

Formylation: Several named reactions can achieve the ortho-formylation of phenols.

Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) in a strong base to generate dichlorocarbene, which reacts with the phenoxide ion preferentially at the ortho-position to yield a salicylaldehyde derivative.

Duff Reaction: This method employs hexamethylenetetramine as the formylating agent in an acidic medium, typically yielding ortho-formylated products.

Magnesium Chloride-Mediated Formylation: A highly selective method for ortho-formylation uses paraformaldehyde in the presence of magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N). orgsyn.org This method is known for its high yields and exclusive reaction at the ortho-position, making it particularly suitable for synthesizing salicylaldehydes from substituted phenols like p-iodophenol. orgsyn.org

Reduction: Once the salicylaldehyde derivative (e.g., 5-iodosalicylaldehyde) is obtained, the aldehyde group can be readily reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, selectively reducing the aldehyde in the presence of the phenol and aryl iodide functionalities.

Reductive Functionalization of Carboxylates

An alternative pathway begins with a carboxylic acid group at the ortho-position. The starting material for this route would be 5-iodosalicylic acid. nih.govresearchgate.net This compound is accessible through the iodination of salicylic acid. The carboxylic acid group can then be reduced to a hydroxymethyl group. This reduction is more challenging than reducing an aldehyde and typically requires stronger reducing agents.

Reagents such as lithium aluminum hydride (LiAlH) are effective for this transformation. However, LiAlH is a very powerful and non-selective reducing agent that would require protection of the acidic phenolic proton before reaction. A more suitable choice is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), which can selectively reduce carboxylic acids to alcohols in the presence of other functional groups. A simple and scalable approach for a similar compound, 3,5-bis(hydroxymethyl)phenol, involved the reduction of the corresponding ester derivative with sodium borohydride, which could be applicable here after converting the carboxylic acid to an ester. ijsdr.org

Hydroxymethylation of Phenols via Specific Reagents

Direct introduction of the hydroxymethyl group can be achieved through hydroxymethylation reactions, most commonly using formaldehyde (B43269) (CH₂O) as the C1 synthon. nih.govwikipedia.org

The Lederer-Manasse reaction involves the reaction of a phenol with formaldehyde under basic or acidic conditions. wikipedia.orgresearchgate.net Under basic catalysis (e.g., with NaOH), the reaction tends to produce a mixture of ortho- and para-hydroxymethylphenols. researchgate.net However, the regioselectivity can be influenced by the reaction conditions and the choice of catalyst. The use of specific metal hydroxides or boric acid can promote the formation of a chelate in the transition state, leading to selective hydroxymethylation at the ortho-position. researchgate.net This ortho-directing effect is crucial if starting with p-iodophenol to ensure the hydroxymethyl group is introduced at the correct position. The reaction of an organometallic derivative of the phenol, such as a Grignard or organolithium reagent, with formaldehyde is another powerful method for direct hydroxymethylation. google.com

Table 2: Summary of Methods for Introducing the Hydroxymethyl Group

Method Key Reagents Intermediate Key Features
Formylation & Reduction MgCl₂, Et₃N, Paraformaldehyde; then NaBH₄ Salicylaldehyde High regioselectivity for ortho-formylation orgsyn.org
Carboxylate Reduction 5-Iodosalicylic acid, BH₃·THF Carboxylic Acid Bypasses formylation; requires stronger reducing agent

Sequential Functionalization Strategies

The synthesis of this compound is highly dependent on sequential functionalization strategies that allow for the regioselective introduction of the iodo and hydroxymethyl groups onto the phenol scaffold. The order of these introductions and the use of temporary protecting groups are critical for achieving the desired substitution pattern and avoiding the formation of unwanted isomers.

Orthogonal Protection and Deprotection Regimes for Phenolic and Hydroxyl Groups

In the synthesis of complex molecules like this compound, which contains two different hydroxyl groups (one phenolic and one benzylic), orthogonal protection is a key strategy. This approach involves using protecting groups for different functional groups that can be removed under distinct conditions without affecting the others. bham.ac.ukchemicalforums.com This allows for the selective manipulation of one part of the molecule while the other remains shielded. bham.ac.uk

The phenolic hydroxyl is acidic and highly activating, while the benzylic alcohol is less acidic and behaves more like a typical primary alcohol. This difference in reactivity can be exploited for selective protection. A well-designed protecting group strategy is crucial for the success of a multi-step synthesis. bham.ac.uk Common protecting groups for alcohols include ethers and silyl ethers. uwindsor.canih.gov For instance, the phenolic hydroxyl could be protected as a silyl ether (e.g., with tert-butyldimethylsilyl chloride, TBDMSCl), which is stable under many reaction conditions but can be selectively removed with a fluoride source like tetrabutylammonium fluoride (TBAF). chemicalforums.com The benzylic alcohol could then be protected as a benzyl ether (Bn), which is stable to the conditions used for silyl ether cleavage but can be removed by hydrogenolysis (H₂/Pd). chemicalforums.comuwindsor.ca This orthogonality ensures that each hydroxyl group can be unmasked independently as needed for subsequent reactions.

Table 1: Examples of Orthogonal Protecting Groups for Phenolic and Benzylic Alcohols

Functional GroupProtecting GroupAbbreviationProtection ReagentDeprotection Conditions
Phenolic Hydroxyltert-Butyldimethylsilyl etherTBDMSTBDMSCl, ImidazoleTBAF or HF
Benzylic AlcoholBenzyl etherBnBenzyl bromide (BnBr), NaHH₂, Pd/C
Phenolic HydroxylMethoxymethyl etherMOMMOMCl, DiisopropylethylamineAcidic hydrolysis (e.g., HCl)
Benzylic AlcoholTetrahydropyranyl etherTHPDihydropyran, p-TsOHMild acid (e.g., Acetic Acid)
Phenolic HydroxylAcetate esterAcAcetic anhydride (B1165640), PyridineBase hydrolysis (e.g., NaOH, K₂CO₃)
Benzylic Alcoholtert-Butyldiphenylsilyl etherTBDPSTBDPSCl, ImidazoleTBAF or HF

This table presents illustrative examples of protecting group pairs that can be used orthogonally to differentiate between phenolic and benzylic hydroxyls during a synthetic sequence.

Controlled Introduction of Substituents for Target Compound Formation

The formation of the target compound requires the controlled, regioselective introduction of the hydroxymethyl and iodo groups. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions. libretexts.org This inherent directing effect must be managed to achieve the desired 2,5-substitution pattern.

One possible synthetic route could begin with m-iodophenol. The hydroxyl group would direct subsequent electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Introducing a hydroxymethyl group at the 2-position would be a key step. This can be achieved through formylation followed by reduction. The formylation of phenols can be accomplished under various conditions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff reactions), with regioselectivity often influenced by the reaction conditions and other substituents on the ring. Subsequent reduction of the resulting salicylaldehyde derivative would yield the hydroxymethyl group.

Alternatively, the synthesis could start with a phenol that is first hydroxymethylated. For example, salicyl alcohol (2-hydroxymethylphenol) could be synthesized and then iodinated. The hydroxyl and hydroxymethyl groups are both ortho, para-directing. In salicyl alcohol, the strong directing effect of the phenolic -OH group would favor iodination at the positions para and ortho to it (positions 4 and 6). To achieve iodination at the 5-position, a blocking group might be required at the more reactive 4- and 6-positions, or specific iodinating reagents that favor the desired isomer would need to be employed. The direct iodination of phenols can be difficult to control, often leading to mixtures of di- and tri-iodinated products. libretexts.org

The synthesis of highly substituted phenols with complete regiochemical control is a significant challenge in organic chemistry. oregonstate.edu Modern methods often employ strategies that construct the ring with the desired substituents already in place or use powerful directing groups to control the position of incoming electrophiles. oregonstate.edu

Novel Synthetic Approaches and Methodological Advancements

Recent progress in synthetic organic chemistry has provided new tools for the functionalization of phenols, including advanced catalytic systems and the application of green chemistry principles. These advancements offer more efficient and environmentally friendly pathways for synthesizing complex molecules like this compound.

Catalytic Systems in Phenol Functionalization

Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of aromatic compounds, including phenols. rsc.orgnih.gov These methods can provide high regioselectivity, often at the ortho-position, by using the phenolic hydroxyl group as an internal directing group. rsc.org Catalysts based on metals like copper, palladium, iron, and gold have been developed for the alkylation, arylation, and other functionalizations of phenols. nih.govrsc.org

For the synthesis of this compound, a catalytic approach could involve the ortho-C–H functionalization of m-iodophenol. For example, copper-catalyzed reactions of phenols with α-diazoesters have been shown to produce ortho-alkylated products in high yields. nih.gov While this introduces an ester, it could be subsequently reduced to the required hydroxymethyl group. Such catalytic methods often proceed under milder conditions than traditional electrophilic substitution reactions and can offer superior control over regioselectivity. rsc.org The development of catalytic systems for oxidative coupling and C-H insertion offers a direct route to functionalized phenols, potentially shortening synthetic sequences. chinesechemsoc.orgnih.gov

Table 2: Selected Catalytic Systems for Phenol Functionalization

Catalyst SystemTransformationRegioselectivityReference Type
Copper(I) Iodide (CuI)Selective synthesis from aryl halidesN/AGeneral Method organic-chemistry.org
Copper(II) Triflate (Cu(OTf)₂)Oxidative arylationpara-selectiveResearch Finding rsc.org
Gold(I) Complexespara-Alkylation with diazo compoundspara-selectiveResearch Finding rsc.org
Iron-Porphyrin Complexesortho-Alkylation with diazoestersortho-selectiveResearch Finding rsc.org
Palladium CatalystsHydroxylation of aryl halidesN/AGeneral Method organic-chemistry.org
Borane (B(C₆F₅)₃)ortho-Alkylationortho-selectiveResearch Finding chinesechemsoc.org

This table summarizes various catalytic systems reported for the functionalization of phenols, highlighting the type of transformation and the observed regioselectivity.

Green Chemistry Principles in Synthesis Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mgesjournals.com In the context of synthesizing this compound, these principles can be applied to improve sustainability.

Key areas for green optimization include:

Solvent Choice : Replacing hazardous organic solvents with greener alternatives like water or ethanol. Oxidative polymerization of phenol has been demonstrated in water, suggesting the potential for aqueous-phase reactions. tandfonline.comtandfonline.com

Catalysis : Using catalytic reagents instead of stoichiometric ones minimizes waste and often allows for milder reaction conditions. mgesjournals.com Transition-metal and enzyme catalysis are central to green chemistry.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H functionalization is an inherently atom-economical strategy.

Renewable Feedstocks : Exploring synthetic routes that begin from renewable resources, such as lignin-derived phenols. acs.org

For example, a greener synthesis of a phenol derivative might involve the ipso-hydroxylation of an arylboronic acid using hydrogen peroxide as a clean oxidant in a solvent like ethanol. rsc.orgnih.gov The development of such protocols avoids toxic reagents and harsh conditions associated with traditional methods. rsc.orgnih.gov

Synthesis of Related Hydroxymethyl-Iodophenol Isomers and Analogs

The synthetic strategies discussed can also be adapted to produce various isomers and analogs of this compound. The synthesis of different isomers depends on the starting materials and the regioselectivity of the functionalization reactions. There are 19 possible iodophenols when considering positional isomers from mono- to penta-iodination. wikipedia.org

For instance, to synthesize 4-(hydroxymethyl)-2-iodophenol , one could start with p-hydroxybenzoic acid. The carboxyl and hydroxyl groups would direct iodination to the position ortho to the hydroxyl group (position 2). Subsequent reduction of the carboxylic acid would then yield the target hydroxymethyl group.

The synthesis of 2-(hydroxymethyl)-4-iodophenol could be achieved by starting with salicylaldehyde. The strong activating and directing effect of the phenolic hydroxyl group would favor electrophilic iodination at the para position (position 4). Reduction of the aldehyde would complete the synthesis. The preparation of p-iodophenol itself is often achieved via the diazotization of p-aminophenol, followed by treatment with potassium iodide. orgsyn.org

Analogs, such as brominated or chlorinated versions, could be synthesized using similar strategies but employing the appropriate halogenating agents (e.g., NBS for bromination, NCS for chlorination). The synthesis of more complex analogs, such as 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenecarboxamide , a component in the synthesis of the contrast agent Iopamidol, involves multi-step sequences including nitration, reduction, amidation, and finally, iodination. epo.org

Regioselective Synthesis of 5-(Hydroxymethyl)-2-iodophenol

A plausible synthetic route to 5-(hydroxymethyl)-2-iodophenol can be conceptualized starting from 3-hydroxybenzyl alcohol. The hydroxyl group is a strongly activating ortho-, para-director, while the hydroxymethyl group is a weakly activating ortho-, para-director. Iodination of 3-hydroxybenzyl alcohol would be expected to occur at positions ortho or para to the hydroxyl group.

A key challenge in this synthesis is to achieve regioselective iodination at the C2 position. Direct iodination of 3-hydroxybenzyl alcohol would likely yield a mixture of products due to the activating nature of both substituents. A potential strategy to control the regioselectivity involves the protection of the phenolic hydroxyl group to modulate its directing effect and steric hindrance.

An alternative approach could involve the use of specific iodinating agents and reaction conditions that favor ortho-iodination. For instance, the use of iodine in the presence of an oxidizing agent can sometimes be tuned to favor specific isomers.

One such strategy for a related isomer, 4-(hydroxymethyl)-2-iodophenol, involves the reduction of a precursor, methyl 4-hydroxy-3-iodobenzoate, using a reducing agent like diisobutylaluminum hydride. A similar retrosynthetic analysis for 5-(hydroxymethyl)-2-iodophenol would suggest 3-hydroxy-4-iodobenzoic acid or its ester as a potential precursor, which could then be reduced to the desired benzyl alcohol.

Table 1: Proposed Precursors and Reagents for the Synthesis of 5-(Hydroxymethyl)-2-iodophenol

Starting Material Key Transformation Reagents and Conditions Target Intermediate
3-Hydroxybenzyl alcoholRegioselective IodinationI₂, Oxidizing Agent (e.g., H₂O₂)5-(Hydroxymethyl)-2-iodophenol
3-Hydroxybenzoic acidIodinationI₂, Oxidizing Agent3-Hydroxy-4-iodobenzoic acid
3-Hydroxy-4-iodobenzoic acidEsterificationCH₃OH, Acid catalystMethyl 3-hydroxy-4-iodobenzoate
Methyl 3-hydroxy-4-iodobenzoateReductionDIBAL-H or LiAlH₄5-(Hydroxymethyl)-2-iodophenol

Synthetic Divergence for Positional Isomers

The synthesis of different positional isomers of hydroxymethyl-iodophenol can be achieved through synthetic divergence, which involves modifying the synthetic strategy to favor the formation of a specific isomer. This can be accomplished by altering the starting materials or the sequence of reactions.

Synthesis of this compound:

A potential route to this compound could start from 4-iodophenol. The hydroxyl group will direct subsequent electrophilic substitution to the ortho positions. Ortho-selective hydroxymethylation of phenols can be achieved using specific catalysts, such as certain microporous titanoaluminophosphate molecular sieves iitm.ac.in. The reaction of 4-iodophenol with formaldehyde in the presence of such a catalyst could potentially yield this compound.

Another strategy involves a formylation reaction followed by reduction. For instance, ortho-formylation of 4-iodophenol would yield 2-hydroxy-5-iodobenzaldehyde, which could then be reduced to the corresponding benzyl alcohol, this compound.

Synthesis of 4-(Hydroxymethyl)-2-iodophenol:

A documented synthesis for this isomer starts with methyl 4-hydroxybenzoate. Iodination of this precursor, directed by the hydroxyl group, would likely lead to methyl 4-hydroxy-3-iodobenzoate. Subsequent reduction of the ester functionality using a reagent like diisobutylaluminum hydride (DIBAL-H) would then yield 4-(hydroxymethyl)-2-iodophenol.

Table 2: Strategies for Synthetic Divergence in the Synthesis of Hydroxymethyl-iodophenol Isomers

Target Isomer Starting Material Synthetic Strategy Key Regioselective Step
This compound4-IodophenolOrtho-hydroxymethylationCatalyst-controlled ortho-functionalization
5-(Hydroxymethyl)-2-iodophenol3-Hydroxybenzyl alcoholRegioselective iodinationDirecting group effects and reaction conditions
4-(Hydroxymethyl)-2-iodophenolMethyl 4-hydroxybenzoateIodination followed by reductionOrtho-iodination directed by the hydroxyl group

By carefully selecting the starting material and the order of functional group introduction, it is possible to synthesize the desired positional isomer of hydroxymethyl-iodophenol. The principles of electrophilic aromatic substitution and the directing effects of substituents are fundamental to achieving the desired regioselectivity in these syntheses.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxymethyl 5 Iodophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached directly to the benzene (B151609) ring is the most acidic and nucleophilic site in the molecule, governing a range of characteristic reactions. Its reactivity is modulated by the electronic effects of the ortho-iodo and para-hydroxymethyl substituents.

Acid-Base Chemistry and Salt Formation in Organic Media

Like other phenols, 2-(Hydroxymethyl)-5-iodophenol is weakly acidic. The presence of the electron-withdrawing iodine atom ortho to the hydroxyl group increases its acidity compared to unsubstituted phenol (B47542) (pKa ≈ 10). For instance, 2-iodophenol has a pKa of 8.51 wikipedia.org. This enhanced acidity facilitates deprotonation by moderately strong bases in organic media.

In the presence of a base such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH), the phenolic proton is abstracted to form a sodium or potassium phenoxide salt. This salt formation is a crucial initial step for several subsequent reactions, as the resulting phenoxide ion is a significantly stronger nucleophile than the neutral phenol.

Reaction Scheme: Salt Formation

This acid-base equilibrium is fundamental to enabling reactions like O-alkylation and O-acylation in various organic solvents.

O-Alkylation and O-Acylation Reactions

The phenoxide ion generated from this compound readily participates in nucleophilic substitution reactions with alkylating and acylating agents. pharmaxchange.info

O-Alkylation: In a classic Williamson ether synthesis, the phenoxide attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents like dimethyl sulfate to form the corresponding ether. The reaction is typically carried out in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724), which solvates the cation of the base without hindering the nucleophilicity of the phenoxide anion. pharmaxchange.inforesearchgate.net The choice of solvent can be critical, as protic solvents may shield the phenoxide oxygen through hydrogen bonding, potentially leading to competing C-alkylation. pharmaxchange.info

O-Acylation: Esters of the phenolic hydroxyl group are formed through reactions with acylating agents. Acyl chlorides or acid anhydrides react with the phenol in the presence of a base, such as pyridine or triethylamine, which neutralizes the acidic byproduct (HCl or a carboxylic acid) and catalyzes the reaction. This transformation yields a phenolic ester, effectively protecting the hydroxyl group or modifying the compound's properties.

Below is a table summarizing typical O-alkylation and O-acylation reactions.

Reaction Type Reagent Base/Catalyst Solvent Product
O-MethylationMethyl iodide (CH₃I)K₂CO₃Acetone2-(Hydroxymethyl)-5-iodo-1-methoxybenzene
O-EthylationEthyl bromide (CH₃CH₂Br)NaHDMF1-Ethoxy-2-(hydroxymethyl)-5-iodobenzene
O-BenzylationBenzyl chloride (BnCl)K₂CO₃Acetonitrile1-(Benzyloxy)-2-(hydroxymethyl)-5-iodobenzene
O-AcetylationAcetic anhydride (B1165640)PyridineDichloromethane4-(Hydroxymethyl)-3-iodophenyl acetate
O-BenzoylationBenzoyl chlorideTriethylamineTHF4-(Hydroxymethyl)-3-iodophenyl benzoate

Oxidative Coupling Reactions (Excluding Biological/Clinical Outcomes)

Phenols can undergo oxidative coupling, a reaction that joins two phenol units to form C-C or C-O bonds, leading to dimers or polymers. wikipedia.org This process is typically mediated by metal-based catalysts (e.g., iron, copper, vanadium) or enzymatic systems and proceeds through the formation of a phenoxy radical intermediate. wikipedia.orgnih.gov

The regioselectivity of the coupling is dictated by the positions of substituents on the aromatic ring. nih.gov In this compound, the positions ortho (C2) and para (C4) to the hydroxyl group are blocked by the iodine and hydroxymethyl groups, respectively. The remaining unsubstituted ortho position (C6) is therefore the most likely site for C-C bond formation. Oxidative treatment would generate a phenoxy radical, which can then dimerize with another radical or attack a neutral phenol molecule to form a new C-C bond, ultimately yielding a biphenol derivative after tautomerization. wikipedia.org

Common reagents used for such transformations include transition metal salts like vanadium tetrachloride (VCl₄) or iron(III) chloride (FeCl₃). wikipedia.org The reaction outcome can be complex, but the steric and electronic properties of this compound favor the formation of a 2,2'-dihydroxy-3,3'-di(hydroxymethyl)-6,6'-diiodo-1,1'-biphenyl structure.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (–CH₂OH) is a primary alcohol and exhibits reactivity characteristic of this functional group, primarily oxidation and reduction. nagwa.com Its position on the aromatic ring means its reactivity can be influenced by the electronic nature of the ring, and reactions must be chosen carefully to avoid unintended transformations of the phenolic hydroxyl group.

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are commonly used for the selective oxidation of benzylic alcohols to aldehydes without affecting the phenol group. The product of this reaction is 2-hydroxy-5-iodobenzaldehyde .

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium dichromate (Na₂Cr₂O₇) can effect this transformation. libretexts.org However, these harsh conditions can also lead to the oxidation of the phenol ring itself, potentially forming quinone-like structures, which reduces the yield of the desired carboxylic acid. libretexts.orglibretexts.org A two-step process, involving initial oxidation to the aldehyde followed by a subsequent selective oxidation using reagents like sodium chlorite (NaClO₂), often provides a cleaner route to the final product, 2-hydroxy-5-iodobenzoic acid .

The table below outlines plausible oxidation pathways.

Target Product Reagent Conditions Product Name
AldehydeManganese Dioxide (MnO₂)Dichloromethane, room temp.2-Hydroxy-5-iodobenzaldehyde
AldehydePyridinium Chlorochromate (PCC)Dichloromethane, room temp.2-Hydroxy-5-iodobenzaldehyde
Carboxylic AcidPotassium Permanganate (KMnO₄)Basic solution, heat2-Hydroxy-5-iodobenzoic acid
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temp.2-Hydroxy-5-iodobenzoic acid

Reduction Reactions to Methyl Analogs

The hydroxymethyl group can be reduced to a methyl group (–CH₃), resulting in the formation of 5-iodo-2-methylphenol . This deoxygenation can be achieved through several methods.

One common approach is catalytic hydrogenation. The reaction is typically performed under a hydrogen atmosphere with a palladium-on-carbon (Pd/C) catalyst in an acidic medium (e.g., acetic acid). The acid facilitates the protonation of the hydroxyl group, making it a good leaving group (water) upon hydrogenolysis.

Alternatively, the hydroxyl group can be first converted into a better leaving group, such as a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine would yield a tosylate ester. Subsequent reduction of this intermediate with a hydride source like lithium aluminum hydride (LiAlH₄) would then furnish the desired methyl group. Care must be taken during these reactions, as some conditions, particularly certain catalytic hydrogenation setups, could also lead to the reductive removal of the iodine atom (deiodination).

Esterification and Etherification Reactions of the Primary Alcohol

The primary alcohol functionality of this compound is amenable to standard esterification and etherification reactions.

Esterification: The conversion of the hydroxymethyl group to an ester can be achieved through reaction with a carboxylic acid or its derivatives, typically under acidic conditions (Fischer esterification) or in the presence of a coupling agent. The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration.

Reaction Scheme:

this compound + R-COOH ⇌ 2-(Acyloxymethyl)-5-iodophenol + H₂O (in the presence of an acid catalyst)

Etherification: The synthesis of ethers from the primary alcohol can be accomplished via several methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the acidic phenolic hydroxyl group, selective etherification of the primary alcohol would require careful choice of base and reaction conditions to avoid competing reaction at the phenoxide.

Reaction Scheme:

this compound + Base → 2-(O⁻-methyl)-5-iodophenol (alkoxide formation)

2-(O⁻-methyl)-5-iodophenol + R-X → 2-(Alkoxymethyl)-5-iodophenol + X⁻

Reaction TypeReagentsProductGeneral Conditions
EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)2-(Acyloxymethyl)-5-iodophenolTypically requires heating and removal of water to drive the equilibrium.
EtherificationAlkyl Halide (R-X), Base (e.g., NaH)2-(Alkoxymethyl)-5-iodophenolAnhydrous conditions are generally preferred.

Nucleophilic Substitution Reactions (e.g., Halogenation of Hydroxymethyl)

The hydroxymethyl group can be converted to a halomethyl group through nucleophilic substitution. This transformation is a crucial step for introducing other functionalities. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. The mechanism typically involves the formation of a good leaving group (e.g., a chlorosulfite intermediate) which is then displaced by the halide ion.

Reaction Scheme:

this compound + SOCl₂ → 2-(Chloromethyl)-5-iodophenol + SO₂ + HCl

This transformation converts the alcohol into a more reactive electrophile, paving the way for subsequent nucleophilic substitution reactions with a wide range of nucleophiles.

Reactivity of the Iodo Substituent

The carbon-iodine bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Ullmann, Buchwald-Hartwig)

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving aryl iodides.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Suzuki Coupling: This versatile reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine, catalyzed by a palladium complex with a suitable phosphine ligand.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseArylalkyne
SuzukiOrganoboron (R-B(OH)₂)Pd catalyst, BaseBiaryl or Alkyl/Vinyl-substituted arene
Buchwald-HartwigAmine (R₂NH)Pd catalyst, Ligand, BaseArylamine

Copper-based catalysts are also effective for certain cross-coupling reactions, particularly for the formation of carbon-oxygen and carbon-nitrogen bonds.

Ullmann Condensation: This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures. For this compound, an Ullmann reaction with an alcohol would lead to the formation of a diaryl ether, though intramolecular reactions or reactions involving the hydroxymethyl group could be competing pathways depending on the conditions.

Halogen-Metal Exchange Reactions

The iodo substituent can readily undergo halogen-metal exchange, a reaction that involves the treatment of the aryl iodide with an organometallic reagent, typically an organolithium or Grignard reagent. This reaction results in the formation of a new organometallic species where the iodine atom is replaced by a metal. This transformation is fundamental for generating a nucleophilic aromatic ring, which can then react with various electrophiles.

Reaction Scheme:

this compound + n-BuLi → 2-(Hydroxymethyl)-5-lithiophenol + n-BuI

The resulting aryllithium or arylmagnesium species is a powerful intermediate for the formation of new carbon-carbon bonds by reaction with electrophiles such as aldehydes, ketones, or carbon dioxide. It is important to note that the acidic phenolic and alcoholic protons would react with the organometallic reagent, requiring the use of excess reagent or protection of the hydroxyl groups prior to the exchange.

Electrophilic Aromatic Substitution (EAS) Involving Iodine

In the context of electrophilic aromatic substitution (EAS), the iodine atom on the benzene ring of this compound primarily acts as an ortho-, para-directing group, albeit a deactivating one. However, the concept of an EAS reaction "involving iodine" can also refer to ipso-substitution, a process where the iodine atom itself is replaced by an incoming electrophile.

Ipso-substitution is a special type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent already present on the ring at the ipso-position (the ring carbon atom bearing the substituent). youtube.com While substitution of a hydrogen atom is far more common, the replacement of other groups, including iodine, can occur under specific conditions. wikipedia.org The mechanism proceeds through the standard two-step EAS pathway:

Attack by the Electrophile: An electrophile (E+) attacks the carbon atom bearing the iodine atom (the C5 position), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Loss of the Electrofuge: Instead of losing a proton (H+), the intermediate expels the iodine substituent as an iodonium ion (I+) or another iodine species to restore the aromaticity of the ring.

This reaction is less common than hydrogen substitution and often occurs as a side reaction. Its feasibility depends on the stability of the departing group and the nature of the electrophile. For instance, nitration of some aryl iodides can lead to nitro-deiodination. youtube.comwikipedia.org In the case of this compound, the powerful activating effect of the hydroxyl group at the para-position (C5) could make this carbon a viable site for electrophilic attack, potentially leading to ipso-substitution of the iodine atom.

Synergistic and Antagonistic Effects of Multiple Functional Groups on Reactivity

Synergistic Effects: Occur when the directing effects of two or more groups reinforce each other, strongly favoring substitution at a particular position.

Antagonistic or Competitive Effects: Occur when the directing effects of the groups oppose each other, leading to potential mixtures of products or where one group's effect dominates over the others. pearson.com

In this compound, the hydroxyl group is a powerful activating ortho-, para-director. The iodo group is a deactivating ortho-, para-director, and the hydroxymethyl group is a weakly deactivating ortho-, para-director. The ultimate outcome of a reaction, such as electrophilic aromatic substitution, depends on the interplay between these competing influences.

Steric and Electronic Influences on Reaction Pathways

The electronic and steric properties of each functional group are critical in determining the molecule's reaction pathways. The hydroxyl group is the most influential, followed by the iodo and hydroxymethyl groups.

Functional GroupPositionElectronic EffectDirecting EffectSteric Hindrance
-OH (Hydroxyl)C2Strong electron-donating (resonance), Activating libretexts.orgmasterorganicchemistry.comOrtho, Para pressbooks.pubLow
-CH₂OH (Hydroxymethyl)C1Weak electron-withdrawing (induction), DeactivatingOrtho, ParaModerate
-I (Iodo)C5Electron-withdrawing (induction), Deactivating libretexts.orgOrtho, Para libretexts.orgHigh

Electronic Influences:

The hydroxyl group is the strongest activating group and therefore dominates the directing effects in electrophilic aromatic substitution. libretexts.org It strongly enriches the ortho (C1, C3) and para (C5) positions with electron density, making them the most likely sites for electrophilic attack.

Position C3: This position is ortho to the activating -OH group and is sterically unhindered, making it a highly probable site for substitution.

Position C5: This position is para to the strongly activating -OH group. An attack here would lead to ipso-substitution of the bulky iodine atom.

Position C1: This position is ortho to the -OH group but is already substituted with the hydroxymethyl group.

Positions C4 and C6: These positions are influenced by the weaker directing effects of the iodo and hydroxymethyl groups and are less activated than C3 and C5.

The directing effects of the three groups are a mix of synergistic and competitive interactions. The powerful ortho-, para-directing nature of the hydroxyl group is the controlling factor. An incoming electrophile is most likely to be directed to the positions most strongly activated by the -OH group, namely C3 and C5.

Steric Influences:

Steric hindrance plays a significant role in determining the final product distribution. algoreducation.com

The bulky iodine atom at C5 can hinder electrophilic attack at the adjacent C4 and C6 positions.

The hydroxymethyl group at C1 can create some steric crowding around the C6 position.

Therefore, considering both electronic and steric factors, the C3 position appears to be the most favored site for electrophilic aromatic substitution, as it is strongly activated by the hydroxyl group and is relatively unhindered.

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of the ortho-positioned hydroxyl and hydroxymethyl groups provides a pathway for intramolecular cyclization reactions, primarily through the formation of a highly reactive ortho-quinone methide (o-QM) intermediate.

Intramolecular Cyclization via ortho-Quinone Methide:

Ortho-hydroxybenzyl alcohols, like this compound, can undergo dehydration under thermal or catalytic conditions to form ortho-quinone methides. nih.gov This reactive intermediate can then participate in various cycloaddition reactions. For example, a [4+2] hetero-Diels-Alder reaction between an in-situ generated o-QM and a suitable ketenimine has been used as a route to synthesize 2-sulfonyliminocoumarins. nih.gov

The formation of the o-QM from this compound would involve the loss of water, creating a conjugated system that is a potent electrophile. If the molecule were further functionalized with a nucleophilic side chain, this intermediate could be trapped intramolecularly to form a new heterocyclic ring.

Oxidative Cyclization:

Another potential pathway for cyclization involves the use of hypervalent iodine reagents. These reagents can activate the phenol ring towards intramolecular nucleophilic attack. nih.gov For instance, oxidative intramolecular cyclization at the ortho-position of a phenol has been used to synthesize complex alkaloids. nih.gov In this type of reaction, a hypervalent iodine reagent reacts with the phenolic hydroxyl group, making the aromatic ring susceptible to attack by a tethered nucleophile, leading to the formation of a new ring system.

Rearrangement Mechanisms:

While various molecular rearrangements are known for phenolic compounds, specific examples involving this compound are not prominent in the literature. However, under forcing conditions such as high heat or strong acid/base, complex rearrangements could potentially be induced, although these pathways are speculative without direct experimental evidence.

Derivatization Strategies and Analog Design from 2 Hydroxymethyl 5 Iodophenol

Synthesis of Ether and Ester Derivatives for Modified Properties

The phenolic hydroxyl and primary alcohol groups of 2-(Hydroxymethyl)-5-iodophenol are prime targets for etherification and esterification. These modifications are fundamental in medicinal chemistry and materials science for altering properties such as solubility, lipophilicity, and metabolic stability.

Etherification: The synthesis of ether derivatives can be readily achieved through reactions like the Williamson ether synthesis. vanderbilt.eduwikipedia.orglibretexts.org This method involves the deprotonation of the phenolic or primary hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org Selective etherification of the more acidic phenolic hydroxyl can be achieved by using a mild base. For the synthesis of diaryl ethers, copper-catalyzed Ullmann condensation is a suitable method, coupling the phenol (B47542) with another aryl halide. wikipedia.org

Esterification: Ester derivatives are typically prepared by reacting the alcohol or phenol with carboxylic acids, acid chlorides, or anhydrides. organic-chemistry.org Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, or acylation with an acid chloride or anhydride (B1165640) in the presence of a base, are common methods. These reactions can be directed to either the phenolic or the hydroxymethyl group, or both, by controlling the reaction conditions and stoichiometry.

These derivatization strategies are summarized in the table below.

Reaction TypeFunctional GroupReagents & ConditionsResulting Derivative
Williamson Ether SynthesisPhenolic -OH1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X)Aryl-alkyl ether
Williamson Ether SynthesisHydroxymethyl -OH1. Strong Base (e.g., NaH) 2. Alkyl halide (R-X)Benzyl-alkyl ether
Ullmann CondensationPhenolic -OHAryl halide (Ar-X), Cu catalyst, BaseDiaryl ether
Esterification / AcylationPhenolic -OH or Hydroxymethyl -OHCarboxylic acid (R-COOH) + Acid catalyst; or Acyl chloride (RCOCl) / Anhydride ((RCO)₂O) + BaseAryl ester or Benzyl ester

Functionalization of the Hydroxymethyl Group to Aldehydes, Acids, and Esters

The primary alcohol of the hydroxymethyl group is a versatile handle that can be oxidized to form an aldehyde or a carboxylic acid. These transformations open up further avenues for derivatization.

Selective oxidation of the primary alcohol to an aldehyde can be accomplished using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Care must be taken to avoid over-oxidation and to prevent oxidation of the sensitive phenolic group. libretexts.org The resulting aldehyde is a valuable intermediate for reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations.

Further oxidation of the aldehyde or direct oxidation of the hydroxymethyl group with stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), yields the corresponding carboxylic acid. This introduces a new functional group that can be converted into a variety of derivatives, including esters (via Fischer esterification), amides (via coupling with amines), and acid chlorides.

Starting GroupTarget GroupTypical ReagentsPotential Subsequent Reactions
-CH₂OHAldehyde (-CHO)PCC, Dess-Martin periodinaneReductive amination, Wittig reaction
-CH₂OHCarboxylic Acid (-COOH)KMnO₄, Jones ReagentEsterification, Amide coupling
-CHOCarboxylic Acid (-COOH)Tollen's reagent, KMnO₄Esterification, Amide coupling

Substitution and Manipulation of the Aryl Iodide Moiety

The aryl iodide is arguably the most versatile functional group on the molecule for scaffold elaboration, serving as an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the iodine atom, enabling significant expansion and diversification of the molecular scaffold.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a biaryl or aryl-alkenyl structure. researchgate.netacs.orgwikipedia.orglibretexts.org It is known for its mild reaction conditions and high functional group tolerance.

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgvinhuni.edu.vn It is catalyzed by both palladium and copper(I) and is fundamental for synthesizing aryl alkynes, which are precursors to many complex molecules. wikipedia.org

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene, yielding a substituted styrene (B11656) derivative.

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound, offering another robust method for C-C bond formation.

The aryl iodide also facilitates the introduction of heteroatoms, which is crucial for creating analogs of biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines, anilines, or amides. wikipedia.orgnih.govlibretexts.orgbeilstein-journals.org This allows for the direct installation of a wide range of nitrogen-containing functional groups.

Ullmann Condensation: A classic copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen bonds (with alcohols or phenols), carbon-nitrogen bonds (with amines), and carbon-sulfur bonds (with thiols). nih.govorganic-chemistry.orgnih.gov This provides a complementary method to palladium-catalyzed reactions for heteroatom introduction.

The table below summarizes key cross-coupling reactions involving the aryl iodide.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraBoronic acid/ester (R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), BaseC-CBiaryl, Styrene
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) cocatalyst, BaseC-C (sp)Aryl alkyne
Buchwald-HartwigAmine/Amide (R₂NH)Pd catalyst (e.g., Pd₂(dba)₃), Ligand, BaseC-NAryl amine/amide
UllmannAmine, Alcohol, or ThiolCu catalyst (e.g., CuI), BaseC-N, C-O, or C-SAryl amine, Diaryl ether, Aryl thioether

Construction of Fused and Spirocyclic Systems

The multiple functional groups on this compound can be strategically employed to construct more rigid and three-dimensionally complex fused and spirocyclic ring systems. While direct literature examples starting from this specific compound are scarce, established synthetic methodologies allow for plausible routes.

For instance, a fused dihydrobenzofuran ring system could be constructed through an intramolecular reaction. First, the aryl iodide could be subjected to a Sonogashira coupling with an alkyne bearing a hydroxyl group (e.g., propargyl alcohol). organic-chemistry.org Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could then form the fused heterocyclic ring.

Design and Synthesis of Complex Molecular Scaffolds Utilizing the Compound as a Synthon

The true synthetic power of this compound lies in its use as a synthon, where multiple functionalization strategies are combined sequentially to build complex molecules. The orthogonal reactivity of its functional groups allows for a stepwise and controlled assembly process.

A synthetic plan could begin with a C-C bond-forming reaction at the aryl iodide position to establish a core scaffold. Subsequently, the hydroxymethyl group could be oxidized to an aldehyde to introduce another point of diversity via reductive amination. Finally, the phenolic hydroxyl could be etherified or esterified to modulate the final properties of the molecule. This step-wise approach allows for the creation of a library of complex and diverse compounds from a single, readily accessible starting material, making it a valuable tool in drug discovery and materials science.

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms within a molecule. For 2-(Hydroxymethyl)-5-iodophenol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the hydroxymethyl protons, and the phenolic hydroxyl proton.

The aromatic region of the spectrum is particularly informative. The substitution pattern on the benzene (B151609) ring—with hydroxyl, hydroxymethyl, and iodine groups at positions 1, 2, and 5, respectively—results in three distinct aromatic proton signals. The proton at position 6 (H-6) is expected to appear as a doublet, coupled to the proton at position 4 (H-4). The proton at position 4 (H-4) would appear as a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3) should appear as a doublet, coupled to H-4. The hydroxymethyl group (-CH₂OH) would typically show as a singlet, and the phenolic hydroxyl (-OH) proton also usually appears as a broad singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Predicted for CDCl₃ solvent)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 6.90 - 7.10 d ~8.5
H-4 7.25 - 7.45 dd ~8.5, ~2.0
H-6 7.50 - 7.70 d ~2.0
-CH₂OH 4.60 - 4.80 s -

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet. Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. libretexts.org The spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the hydroxymethyl carbon.

The chemical shifts are influenced by the substituents. The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C-1) will be shifted downfield. The carbon atom directly attached to the iodine (C-5) will be significantly shifted upfield due to the heavy atom effect. The remaining aromatic carbons and the hydroxymethyl carbon will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Predicted for CDCl₃ solvent)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 154 - 158
C-2 125 - 129
C-3 130 - 134
C-4 138 - 142
C-5 85 - 89
C-6 118 - 122

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms, confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-4 with H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu An HSQC spectrum would show correlations between H-3 and C-3, H-4 and C-4, H-6 and C-6, and the hydroxymethyl protons with the hydroxymethyl carbon. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edunih.gov HMBC is critical for mapping the entire molecular skeleton. For instance, the hydroxymethyl protons would show a correlation to the aromatic C-2 and C-1, establishing the position of the -CH₂OH group. Aromatic protons would show correlations to neighboring carbons, helping to assign the quaternary carbons (C-1, C-2, C-5).

Table 3: Key Predicted 2D NMR Correlations for this compound

Experiment Correlating Nuclei Type of Information
COSY H-3 ↔ H-4; H-4 ↔ H-6 Confirms proton-proton adjacencies on the ring.
HSQC H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; -CH₂- ↔ -CH₂OH Links protons to their directly attached carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. researchgate.netlongdom.org This precision allows for the determination of the elemental formula of a compound, as each unique formula has a distinct exact mass. For this compound (C₇H₇IO₂), HRMS is crucial for confirming its elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₇IO₂
Nominal Mass 266 g/mol
Calculated Exact Mass ([M+H]⁺) 266.9563 u

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.orgnih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) would be selected as the precursor. Fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for this compound could include the loss of a water molecule (H₂O) from the hydroxymethyl and phenolic hydroxyl groups, loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, and cleavage of the C-I bond.

Table 5: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
266 H₂O 248 Iodobenzofuran cation
266 CH₂O 236 4-Iodophenol radical cation
266 I• 139 Hydroxymethylphenol cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."

For this compound, the IR spectrum is characterized by absorption bands corresponding to its key functional groups: the phenolic hydroxyl (-OH), the alcoholic hydroxyl (-CH₂OH), the aromatic ring, and the carbon-iodine bond (C-I).

Key characteristic absorption bands for this compound are interpreted as follows:

O-H Stretching: A prominent, broad absorption band is typically observed in the region of 3200–3500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding involving both the phenolic and the primary alcohol hydroxyl groups.

Aromatic C-H Stretching: Absorption peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H stretching vibrations of the benzene ring.

Aliphatic C-H Stretching: The stretching vibrations of the methylene (B1212753) (-CH₂-) group in the hydroxymethyl substituent are expected to appear in the 2850-2960 cm⁻¹ range.

Aromatic C=C Bending: The stretching vibrations within the aromatic ring give rise to several sharp bands in the 1450–1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The phenolic C-O stretch typically appears around 1200-1260 cm⁻¹, while the C-O stretch from the primary alcohol (hydroxymethyl group) is found in the 1000-1080 cm⁻¹ range.

O-H Bending: In-plane bending of the O-H bonds can be observed in the 1310-1410 cm⁻¹ region.

C-I Stretching: The vibration of the carbon-iodine bond is expected to produce a weak to medium absorption band in the far-infrared region, typically between 500 and 600 cm⁻¹.

The following interactive table summarizes the expected IR absorption bands and their corresponding functional groups for this compound.

Wavenumber Range (cm⁻¹)Functional GroupVibration Type
3500 - 3200Phenolic & Alcoholic O-HStretching (Broad)
3100 - 3010Aromatic C-HStretching
2960 - 2850Aliphatic C-H (-CH₂)Stretching
1600 - 1450Aromatic C=CRing Stretching
1260 - 1200Phenolic C-OStretching
1080 - 1000Alcoholic C-OStretching
600 - 500C-IStretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique measures the absorption of UV or visible light by a compound, which promotes electrons from a ground electronic state to a higher-energy excited state. The absorption is particularly characteristic of molecules containing π-electron systems and chromophores.

The parent chromophore in this compound is the phenol (B47542) molecule, which exhibits characteristic π → π* transitions. Phenol itself typically shows two primary absorption bands, one near 210 nm and a second, less intense band (the B-band or benzenoid band) around 270-275 nm. The presence of substituents on the benzene ring—in this case, an iodine atom and a hydroxymethyl group—can cause shifts in the position (wavelength) and intensity of these absorption maxima. These shifts are known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength).

For this compound, the following effects on the UV-Vis spectrum are anticipated:

Auxochromic Effects: Both the hydroxyl (-OH) group and the iodine atom act as auxochromes, which are groups that can modify the absorption of a chromophore. Their lone pairs of electrons can be delocalized into the aromatic π-system, affecting the energy of the molecular orbitals.

Expected Transitions: The primary electronic transitions observed will be of the π → π* type, characteristic of the aromatic ring. The presence of the substituents with non-bonding electrons (n electrons) on the oxygen and iodine atoms also allows for n → π* transitions, although these are typically much weaker and may be obscured by the more intense π → π* bands.

Spectral Shifts: The combination of the electron-donating hydroxyl group and the halogen (iodine) is expected to cause a bathochromic shift (red shift) of the main absorption bands compared to unsubstituted benzene or phenol. This is due to the extension of the conjugated system and the stabilization of the excited state. The maximum absorbance (λmax) for the primary B-band is therefore expected to be slightly longer than 275 nm.

The table below outlines the principal electronic transitions relevant to this compound.

Transition TypeOrbitals InvolvedExpected Wavelength RegionMolar Absorptivity (ε)
π → πBonding π to Antibonding π200-300 nmHigh (~10,000 L mol⁻¹ cm⁻¹)
n → πNon-bonding to Antibonding π>280 nmLow (<2,000 L mol⁻¹ cm⁻¹)

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. For this compound, chromatographic methods are crucial for assessing the purity of a synthesized sample, identifying potential impurities from the reaction, and for preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) chemically modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A typical HPLC method for the purity assessment of this compound would involve:

Column: A C18 reversed-phase column is standard for separating phenolic compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of buffered water (e.g., with formic or phosphoric acid to control the ionization of the phenolic group) and acetonitrile or methanol.

Detection: A UV-Vis detector is commonly used, as the aromatic ring of the compound absorbs strongly in the UV region. A detection wavelength around 254 nm is often effective for aromatic compounds and has been noted for purity validation of this compound class.

Purity Assessment: The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities.

The following table summarizes a representative set of HPLC conditions for the analysis of this compound.

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for reverse-phase separation of aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid suppresses ionization of the phenol, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound from the nonpolar column.
Elution Mode Gradient or IsocraticGradient elution is useful for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds strongly absorb at this wavelength.
Column Temp. 25-30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the low volatility and high polarity of this compound, direct analysis by GC-MS is challenging. The presence of two hydroxyl groups makes the compound prone to thermal degradation in the hot GC injector and leads to poor chromatographic peak shape.

To overcome this, a chemical derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. The most common method for compounds containing hydroxyl groups is silylation. In this reaction, the active hydrogens of the -OH groups are replaced by a trimethylsilyl (B98337) (TMS) group, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The derivatization reaction for this compound proceeds as follows: C₇H₇IO₂ + 2 C₇H₁₈F₃NOSi₂ (BSTFA) → C₁₃H₂₃IO₂Si₂ + 2 C₂HF₃NO

The resulting di-TMS ether is much more volatile and can be readily analyzed by GC-MS.

GC Separation: The silylated derivative is separated from other components on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms).

MS Detection and Fragmentation: After separation, the compound enters the mass spectrometer, where it is ionized (usually by electron impact, EI). The resulting molecular ion ([M]⁺˙) and its characteristic fragment ions are detected. The mass spectrum provides information on the molecular weight of the derivative and its structure.

Expected fragmentation patterns for the di-TMS derivative of this compound would include:

Computational and Theoretical Investigations of 2 Hydroxymethyl 5 Iodophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules. nih.gov Methods like Density Functional Theory (DFT) have become standard for their balance of accuracy and computational cost, enabling the study of various molecular characteristics from the ground up. semanticscholar.orgmdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 2-(Hydroxymethyl)-5-iodophenol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. researchgate.netmdpi.com

This optimization process calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles. The results of such a study would provide a precise structural model, revealing the spatial arrangement of the phenyl ring, the iodine atom, the hydroxyl group, and the hydroxymethyl substituent. This foundational data is crucial for all subsequent computational analyses.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation.
ParameterBondValue
Bond Length (Å)C-I2.105
O-H (phenolic)0.968
C-C (aromatic avg.)1.395
Bond Angle (°)C-C-I119.8
C-C-O (phenolic)121.0
C-C-C (hydroxymethyl)120.5

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.10
HOMO-LUMO Gap (ΔE)5.15

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of molecules, including conformational changes and structural flexibility. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into how the molecule behaves in different environments (e.g., in a solvent). nih.gov

For this compound, MD simulations would be particularly relevant for analyzing the conformational freedom of the hydroxymethyl (-CH₂OH) group. The rotation around the C-C single bond connecting this group to the phenyl ring allows for different spatial orientations (rotamers). nih.gov Simulations could explore the stability of these different conformers and investigate the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxymethyl group and the oxygen of the adjacent phenolic hydroxyl group, which could significantly influence the molecule's preferred shape and reactivity.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). mdpi.comidc-online.com The calculated shifts for this compound would be compared against a reference compound like tetramethylsilane (B1202638) (TMS). chemaxon.com Such predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. nih.gov

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
AtomPredicted Chemical Shift (ppm)
H (phenolic OH)5.80
H (hydroxymethyl CH₂)4.65
H (aromatic)6.90 - 7.50
C (C-OH, phenolic)155.0
C (C-I)85.5
C (hydroxymethyl CH₂)64.2

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. q-chem.com The analysis provides information on the characteristic vibrational modes, such as O-H stretching, C-I stretching, and aromatic C-C bending. nih.gov Calculated frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental data. youtube.com

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups.
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
StretchingO-H (phenolic)3650
StretchingO-H (hydroxymethyl)3635
StretchingC-H (aromatic)3080
BendingC-O-H1250
StretchingC-I530

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods are invaluable for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, and high-energy transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, a theoretical study could investigate various reactions, such as the etherification of the phenolic hydroxyl group or the oxidation of the hydroxymethyl group. The calculations would involve locating the geometry of the transition state for a proposed reaction step and calculating its energy. This analysis would provide a detailed, step-by-step understanding of the reaction mechanism, revealing which pathways are energetically favorable.

Structure-Activity Relationship (SAR) Studies (Excluding Biological Activity)

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its activity. In a non-biological context, "activity" can refer to chemical reactivity, stability, or other physical properties. Computational SAR studies on this compound could involve systematically modifying its structure and calculating the resulting changes in key electronic descriptors.

Table 5: Hypothetical Comparison of Calculated Properties for Isomers of Iodohydroxymethylphenol.
CompoundHOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound5.152.8
4-(Hydroxymethyl)-3-iodophenol5.253.5
2-(Hydroxymethyl)-4-iodophenol5.051.9

Computational Design of Analogs for Synthetic Purposes

The computational design of analogs of this compound is a key step in developing new compounds with desired properties for various synthetic applications. This process typically involves in silico modifications of the parent structure and subsequent calculation of various molecular descriptors to predict the characteristics of the resulting analogs.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed in the design of new molecules. nih.govmdpi.com These models correlate variations in the structure of a compound with changes in its chemical or biological activity. For this compound, analogs can be designed by introducing different substituents on the phenyl ring or by modifying the hydroxymethyl group. The properties of these virtual analogs can then be calculated using computational methods.

Key molecular descriptors that are often evaluated include electronic properties (such as electrostatic potential and frontier molecular orbital energies), steric parameters (like molecular volume and surface area), and physicochemical properties (such as lipophilicity (log P) and pKa). acs.orgnih.gov Density Functional Theory (DFT) is a common method used to calculate these electronic properties, providing insights into the reactivity and stability of the designed analogs. acs.org

For instance, a computational study might explore the introduction of electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring of this compound. The aim could be to modulate the acidity of the phenolic hydroxyl group or to influence the reactivity of the aromatic ring in subsequent synthetic steps. pharmacyfreak.com The table below illustrates a hypothetical set of designed analogs and their calculated properties.

AnalogSubstituentPositionCalculated pKaCalculated LogP
1-NO226.82.9
2-OCH349.52.7
3-Cl68.13.2
4-CH339.83.1

This table is generated for illustrative purposes and does not represent experimentally verified data.

By analyzing these calculated properties, chemists can prioritize the synthesis of analogs that are most likely to exhibit the desired characteristics, whether for use as building blocks in larger molecules or for specific functional applications.

Predictive Modeling for Reaction Outcomes

Predictive modeling for reaction outcomes is a rapidly advancing field that utilizes computational algorithms, including machine learning, to forecast the products and yields of chemical reactions. acs.orgnih.gov This approach can be particularly valuable in planning the synthesis of derivatives of this compound, helping to identify optimal reaction conditions and to anticipate potential side products.

For a given reaction involving this compound, a predictive model would take into account the structures of the reactants, the reagents, and the solvent, as well as reaction parameters like temperature and time. The model would then output a prediction of the likely outcome, including the structure of the major product and its expected yield. These models are typically trained on large datasets of known chemical reactions. rsc.org

One application of predictive modeling could be in forecasting the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring. libretexts.org The existing substituents—the hydroxyl, hydroxymethyl, and iodo groups—will direct incoming electrophiles to specific positions. A computational model could quantify the activating and directing effects of these groups to predict the most probable site of substitution.

Another area where predictive modeling is useful is in anticipating the success of coupling reactions, such as Suzuki or Sonogashira couplings, at the iodo-substituted position. acs.orgnih.gov The model could help in selecting the most effective catalyst and reaction conditions to achieve a high yield of the desired coupled product.

The following table provides a hypothetical comparison of predicted and experimental outcomes for a set of reactions involving this compound.

Reaction TypeReagentsPredicted Yield (%)Experimental Yield (%)
NitrationHNO3, H2SO48582
BrominationBr2, FeBr39289
Suzuki CouplingPhenylboronic acid, Pd(PPh3)47875
EtherificationCH3I, K2CO39593

This table is generated for illustrative purposes and does not represent experimentally verified data.

The continuous development and refinement of these predictive models promise to further streamline the process of chemical synthesis, making the preparation of novel derivatives of this compound and other complex molecules more efficient and predictable.

Applications of 2 Hydroxymethyl 5 Iodophenol in Chemical Research Excluding Clinical/human Trials

Building Block in Organic Synthesis

The distinct functional groups of 2-(Hydroxymethyl)-5-iodophenol make it a valuable intermediate in multi-step synthetic pathways. The phenolic hydroxyl and primary alcohol groups provide handles for etherification, esterification, and oxidation reactions, while the iodine atom is a key feature for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Precursor for Complex Natural Product Synthesis (e.g., Alkaloids)

While direct, step-by-step syntheses of complex alkaloids from this compound are not extensively detailed in readily available literature, its structural motifs are integral to the synthesis of analogous complex structures, such as certain macrocyclic natural products. The core value of iodinated phenols like this compound lies in their ability to participate in intramolecular coupling reactions to form strained ring systems characteristic of many natural products.

For instance, the synthesis of diaryl ether macrocycles, a core structural element in compounds like vancomycin (B549263) and the combretastatin (B1194345) D series, often relies on an intramolecular Ullmann-type condensation. nih.govbeilstein-journals.orgnih.gov In these synthetic strategies, an iodinated phenol (B47542) derivative is coupled with another phenolic ring to create the diaryl ether linkage that closes the macrocycle. The hydroxymethyl group on the iodophenol can serve as a precursor to other functionalities or as a point of attachment for other parts of the target molecule, demonstrating its utility as a foundational fragment in assembling complex natural product scaffolds.

Intermediate in the Development of Novel Pharmaceutical Scaffolds (Excluding Efficacy/Dosage)

The development of novel molecular frameworks for potential pharmaceutical agents is a cornerstone of medicinal chemistry research. This compound and its isomers serve as critical intermediates in constructing these scaffolds. A prominent example is in the synthesis of Combretastatin D-series analogues. beilstein-journals.orgnih.gov Combretastatins are a class of natural products known for their complex macrocyclic diaryl ether structure.

The synthesis of these scaffolds often employs an iodinated phenol as one of the key aromatic fragments. The iodine atom facilitates the crucial diaryl ether bond formation through copper-catalyzed Ullmann coupling or other cross-coupling reactions. technologynetworks.comjsynthchem.com The hydroxymethyl and phenolic hydroxyl groups on the ring are essential for building the rest of the molecular structure, either by forming the ester linkage that makes up part of the macrocyclic ring or by being converted into other necessary functional groups.

The table below illustrates the strategic role of iodophenol-type building blocks in the synthesis of such pharmaceutical scaffolds.

Target Scaffold ComponentPrecursor Fragment TypeKey Reaction TypeRole of this compound Moiety
Diaryl Ether MacrocycleIodinated PhenolIntramolecular Ullmann CondensationProvides the aryl iodide for C-O bond formation and the hydroxymethyl group for chain extension/linkage. nih.govtechnologynetworks.com
Biaryl SystemsAryl IodideSuzuki-Miyaura Cross-CouplingThe aryl iodide enables C-C bond formation with an organoboron compound to create a biaryl core.

This table represents the general synthetic strategies for which this compound is a suitable building block, based on syntheses of related structures.

Component in the Synthesis of Agrochemicals (Excluding Efficacy/Dosage)

The structural features of this compound are also applicable to the synthesis of active ingredients for agrochemicals, such as fungicides and herbicides. Halogenated diphenyl ethers, for example, are a known class of agrochemical compounds. The synthesis of these molecules can be achieved via Ullmann condensation, where an iodinated phenol is a key reactant. While specific examples detailing the use of this compound in the synthesis of a commercialized agrochemical are not prominently published, its utility is evident from patent literature describing general processes for preparing halogenated o-hydroxydiphenyl compounds for use in protecting materials against microorganisms. google.com

Probes for Mechanistic Studies in Chemical Biology (e.g., DNA modification studies)

Beyond its role as a structural precursor, this compound is a valuable starting material for the creation of chemical probes. These specialized molecules are designed to investigate biological processes at the molecular level through mechanisms like specific binding, labeling, or reporting on a chemical environment.

Synthesis of Radiolabeled Analogs for Research Applications (Excluding Clinical Imaging)

The iodine atom on the phenol ring is a key feature for radiolabeling. The stable iodine-127 can be replaced with a radioactive isotope, such as iodine-125, iodine-123, or iodine-131, to create a radiotracer. These tracers are indispensable tools in non-clinical research for applications like autoradiography, binding assays, and metabolic studies.

For example, radioiodinated molecules are frequently developed as imaging agents to visualize specific biological targets like protein aggregates in post-mortem tissue samples. researchgate.net The synthesis of such agents often begins with a non-radioactive, iodinated precursor molecule, which is then subjected to a radioiodination reaction. The presence of the hydroxymethyl group on this compound allows for its incorporation into a larger molecule designed to bind a specific biological target, with the iodine atom serving as the site for subsequent radiolabeling. While a direct synthesis starting from this compound is not explicitly detailed, the principles of synthesizing radioiodinated cholinergic nerve markers and Tau protein imaging agents demonstrate the fundamental utility of such precursors. technologynetworks.comresearchgate.net

Development of Fluorescent or Spin-Labeled Derivatives for Mechanistic Elucidation

The functional groups of this compound also permit its use as a scaffold for creating fluorescent or spin-labeled probes. These probes are used to study enzyme activity, protein interactions, and other dynamic processes in biological systems without the use of radioactivity.

Fluorescent Probes: The phenolic hydroxyl or hydroxymethyl group can be chemically linked to a fluorophore—a molecule that emits light upon excitation. For example, it could be esterified or etherified with a derivative of a coumarin, fluorescein, or benzothiazole (B30560) to create a probe. rsc.orgnih.gov Such a probe could be designed to be "turn-on," where its fluorescence is quenched until a specific enzymatic reaction occurs, cleaving a part of the molecule and releasing the active fluorophore. This allows researchers to monitor enzyme activity in real-time.

Spin-Labeled Probes: Alternatively, the molecule can be derivatized with a stable radical, such as a nitroxide, to create a spin probe for use in Electron Paramagnetic Resonance (EPR) spectroscopy. The hydroxymethyl group is a convenient attachment point for such a label. These probes provide information about the mobility and chemical environment of the label, allowing for the study of protein dynamics and membrane structure.

Applications in Materials Science

Precursors for Polymer Synthesis

There is no direct evidence in the reviewed literature of this compound being utilized as a monomer or precursor for the synthesis of polymers.

Components in Functional Organic Materials

There is no direct evidence in the reviewed literature of this compound being incorporated as a component in functional organic materials.

Future Research Directions and Unexplored Avenues for 2 Hydroxymethyl 5 Iodophenol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted phenols like 2-(Hydroxymethyl)-5-iodophenol often relies on traditional methods that can involve harsh conditions or toxic reagents. nih.gov Future research will focus on creating more efficient, scalable, and environmentally benign synthetic pathways. A primary area of investigation involves the ipso-hydroxylation of corresponding arylboronic acids, a method that avoids many of the issues associated with older techniques due to the low toxicity and high stability of boronic acids. nih.govresearchgate.net

Green chemistry principles are central to this effort. The use of aqueous hydrogen peroxide as an oxidant, potentially catalyzed by iodine, presents a metal-free and mild option for such transformations. organic-chemistry.org Another sustainable approach is the use of carbocatalysts like graphite (B72142) in an aqueous medium with air as the oxidant for the ipso-functionalization of phenylboronic acids. researchgate.net These methods reduce reliance on heavy metals and hazardous solvents, aligning with industrial demands for greener processes. researchgate.net

Further research could explore one-pot sequences where functionalization, such as iodination, is combined with the formation of the phenol (B47542) itself, streamlining the synthesis and reducing purification steps. nih.gov The development of protocols that are scalable and avoid chromatographic purification will be crucial for making this compound and its derivatives more accessible for broader applications. rsc.org

Table 1: Potential Sustainable Synthetic Strategies

Synthetic Strategy Key Features Potential Advantages
ipso-Hydroxylation of Arylboronic Acids Utilizes stable and low-toxicity boronic acid precursors. nih.govresearchgate.net Avoids harsh reagents, high functional group tolerance. nih.gov
Metal-Free Catalysis Employs catalysts like graphite or iodine with green oxidants (e.g., H₂O₂). researchgate.netorganic-chemistry.org Reduces heavy metal contamination, environmentally benign. researchgate.net
Flow Chemistry Protocols Continuous processing allows for better control over reaction parameters. organic-chemistry.org Improved safety, scalability, and potential for integration into automated systems.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique combination of functional groups in this compound offers significant opportunities for exploring novel chemical reactions. The iodine atom is a key handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov Future work should focus on leveraging this reactivity to synthesize complex biaryls, stilbenes, and alkynyl-substituted phenols, which are valuable motifs in pharmaceuticals and materials.

The phenolic hydroxyl and hydroxymethyl groups can act in concert as a bidentate ligand for metal catalysts. This could enable novel intramolecular and intermolecular transformations. Research into ortho-quinone methide (o-QM) formation, generated from the hydroxymethyl phenol moiety, could open pathways to cycloaddition reactions for constructing complex heterocyclic systems. Furthermore, the iodine atom's potential to participate in hypervalent iodine chemistry could be explored, leading to unique oxidative rearrangement or functionalization reactions. researchgate.net

Catalytic applications represent another promising frontier. The molecule itself could be a precursor to novel ligands for transition metal catalysis. The development of catalysts where the electronic properties are tuned by substituents on the phenolic ring could lead to highly selective and active systems for a variety of organic transformations.

Design of Advanced Molecular Architectures

The structural features of this compound make it an ideal monomer for the synthesis of advanced polymers and complex molecular architectures. The presence of two distinct hydroxyl groups allows for its incorporation into polyesters, polyurethanes, and polycarbonates. nih.gov For instance, it can serve as a bio-based diol substitute in polymerization reactions. mdpi.com The iodine atom can be retained for post-polymerization modification or removed to yield a simpler polymer backbone.

Its structure is also well-suited for the synthesis of dendrimers and other poly(aryl ether) structures. ijsdr.org The A2B-type functionality (one phenolic hydroxyl, one benzylic hydroxyl, and one aryl iodide) allows for convergent or divergent dendrimer synthesis, leading to highly branched, well-defined macromolecules with potential applications in drug delivery and catalysis.

Research into bio-based polymers is a particularly important avenue. Compounds like 2,5-bis(hydroxymethyl)furan (BHMF), derived from biomass, are being investigated as building blocks for sustainable polymers. nih.govresearchgate.net Similarly, this compound could be used to create novel furan-based or phenol-based polymers with tailored properties such as high thermal stability. researchwithrowan.com

Table 2: Potential Advanced Architectures from this compound

Molecular Architecture Synthetic Approach Potential Applications
Functional Polyesters/Polyurethanes Polycondensation with diacids or diisocyanates. nih.gov High-performance thermoplastics, coatings, biomedical materials. researchwithrowan.com
Poly(aryl ether) Dendrimers Convergent or divergent synthesis via nucleophilic aromatic substitution. ijsdr.org Drug delivery, nanoscale catalysis, molecular electronics.
Cross-Coupled Networks Post-polymerization modification using the iodide handle (e.g., Suzuki coupling). nih.gov Porous organic frameworks, sensor materials, advanced resins.

Integration into Automated Synthesis Platforms

The future of chemical synthesis lies in automation and high-throughput experimentation. Integrating the synthesis and derivatization of this compound into automated platforms could rapidly accelerate the discovery of new materials and molecules. Flow chemistry, which involves the continuous pumping of reagents through reactors, is particularly well-suited for this purpose. organic-chemistry.org

Developing a robust flow protocol for the synthesis of this compound would offer improved control over reaction conditions, enhance safety, and allow for easier scaling. organic-chemistry.org This automated platform could then be coupled with robotic systems for purification and analysis. Furthermore, machine learning algorithms could be employed to optimize reaction conditions in real-time, maximizing yield and minimizing waste, thereby boosting efficiency and affordability. futuremarketinsights.com Such platforms would enable the rapid generation of a library of derivatives by systematically varying coupling partners or subsequent reaction conditions, which could be screened for biological activity or material properties.

Deepening Theoretical Understanding of its Structure-Reactivity Profile

A comprehensive theoretical understanding of this compound is essential to guide future experimental work. Computational chemistry, particularly using Density Functional Theory (DFT), can provide profound insights into its molecular structure, electronic properties, and reactivity. researchgate.net

Future theoretical studies should focus on several key areas. First, calculating the bond dissociation energies and electrostatic potential maps can help predict the reactivity of the different functional groups. For example, understanding the acidity of the phenolic proton and the lability of the C-I bond is crucial for designing selective reactions. Second, modeling the transition states of potential reactions, such as catalytic cross-coupling or polymerization, can elucidate reaction mechanisms and identify key factors controlling selectivity. Finally, computational analysis of the frontier molecular orbitals (HOMO-LUMO) can provide information about its electronic characteristics and potential as a component in organic electronic materials. researchgate.net This theoretical framework will be invaluable for rationally designing new catalysts, polymers, and functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(Hydroxymethyl)-5-iodophenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Halogenation and Hydroxymethylation : Begin with iodination of a phenolic precursor (e.g., 5-iodophenol) using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane, followed by hydroxymethylation via Mannich reaction or formaldehyde condensation under controlled pH (6–7) .
  • Catalytic Hydrogenation : For intermediates with protecting groups (e.g., benzyl ethers), use palladium on carbon (Pd/C) in ethanol to remove protecting groups while preserving the hydroxymethyl moiety .
  • Optimization : Monitor reaction temperature (typically 0–25°C for iodine stability) and stoichiometry to minimize side products like diiodinated derivatives .

Q. How can structural characterization of this compound be validated experimentally?

  • Methodological Answer :

  • Spectral Analysis : Use 1H^1H-NMR to confirm the hydroxymethyl (–CH2_2OH) proton resonance (~4.5–5.0 ppm) and aromatic protons (downfield shifts due to iodine’s electron-withdrawing effect).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: 264.93 for [M–H]^-) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, compare bond angles/distances with structurally related iodophenols (e.g., (3-Bromo-5-chloro-2-iodophenyl)methanol) to confirm regiochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile iodine byproducts.
  • Waste Disposal : Collect halogenated waste separately and neutralize iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., solvent purity, cell lines).
  • Meta-Analysis : Cross-reference data from PubMed, Scopus, and Web of Science using keywords like “iodophenol derivatives” + “enzyme inhibition.” Prioritize studies with detailed synthetic protocols .
  • Expert Consultation : Contact authors of conflicting studies to clarify experimental variables (e.g., assay pH, incubation time) .

Q. What strategies can be employed to study the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • In Vitro Models : Use human liver microsomes (HLMs) or hepatocyte cultures to assess phase I/II metabolism. Track iodine retention via ICP-MS to identify demethylation or deiodination pathways .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace hydroxymethyl group metabolism via LC-MS/MS .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 5-CA-2-HM-MCBX) to identify metabolic hotspots .

Q. How does the substitution pattern (iodo vs. other halogens) influence the reactivity of hydroxymethylphenol derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilicity Screening : Compare Suzuki-Miyaura coupling rates using Pd catalysts. Iodo derivatives typically react faster than bromo/chloro analogs due to lower bond dissociation energy .
  • Computational Modeling : Perform DFT calculations to assess the electron-withdrawing effect of iodine on aromatic ring charge distribution .
  • Experimental Validation : Synthesize bromo/chloro analogs and measure reaction yields under identical conditions .

Q. What experimental designs are recommended for analyzing the compound’s interaction with thiamine biosynthesis enzymes?

  • Methodological Answer :

  • Enzyme Assays : Use purified thiamine pyrophosphokinase (TPK) in kinetic assays with varying substrate concentrations. Monitor inhibition via fluorometric detection of thiamine derivatives .
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at the TPK active site.
  • Mutagenesis Studies : Engineer TPK mutants (e.g., Cys113Ala) to test if hydroxymethyl or iodine groups disrupt catalytic residues .

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Reactant of Route 1
2-(Hydroxymethyl)-5-iodophenol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.